Pyridinium, 4-methoxy-3-methyl-2-((propyldithio)methyl)-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride
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Overview
Description
Pyridinium, 4-methoxy-3-methyl-2-((propyldithio)methyl)-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a pyridinium core with multiple functional groups, makes it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 4-methoxy-3-methyl-2-((propyldithio)methyl)-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride typically involves multi-step organic reactions. The process may start with the preparation of the pyridinium core, followed by the introduction of the methoxy, methyl, propyldithio, and benzimidazolyl groups. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 4-methoxy-3-methyl-2-((propyldithio)methyl)-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play crucial roles in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable for developing new materials and catalysts.
Biology
In biological research, Pyridinium, 4-methoxy-3-methyl-2-((propyldithio)methyl)-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride may be studied for its potential biological activities. Compounds with similar structures have shown antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development.
Industry
Industrially, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties can enhance the performance of various products.
Mechanism of Action
The mechanism of action of Pyridinium, 4-methoxy-3-methyl-2-((propyldithio)methyl)-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 4-methoxy-3-methyl-2-((propyldithio)methyl)-1-(benzimidazol-2-yl)-, chloride
- Pyridinium, 4-methoxy-3-methyl-2-((propyldithio)methyl)-1-(5-methyl-1H-benzimidazol-2-yl)-, chloride
Uniqueness
The presence of the trifluoromethyl group in Pyridinium, 4-methoxy-3-methyl-2-((propyldithio)methyl)-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride distinguishes it from similar compounds. This group can significantly influence the compound’s chemical and biological properties, such as its lipophilicity, metabolic stability, and binding affinity to targets.
Properties
CAS No. |
124474-45-9 |
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Molecular Formula |
C19H21ClF3N3OS2 |
Molecular Weight |
464.0 g/mol |
IUPAC Name |
2-[4-methoxy-3-methyl-2-[(propyldisulfanyl)methyl]pyridin-1-ium-1-yl]-6-(trifluoromethyl)-1H-benzimidazole;chloride |
InChI |
InChI=1S/C19H21F3N3OS2.ClH/c1-4-9-27-28-11-16-12(2)17(26-3)7-8-25(16)18-23-14-6-5-13(19(20,21)22)10-15(14)24-18;/h5-8,10H,4,9,11H2,1-3H3,(H,23,24);1H/q+1;/p-1 |
InChI Key |
LNQOPXFJCSWYIC-UHFFFAOYSA-M |
Canonical SMILES |
CCCSSCC1=[N+](C=CC(=C1C)OC)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F.[Cl-] |
Origin of Product |
United States |
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